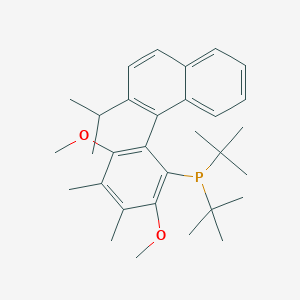
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is a complex organophosphorus compound. It is known for its stability and reactivity, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine typically involves the reaction of tert-butylphosphine with a substituted naphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives, which can be further utilized in various chemical processes .
科学的研究の応用
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine has several scientific research applications:
作用機序
The mechanism of action of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to form highly active catalytic complexes makes it particularly valuable in various chemical processes .
特性
分子式 |
C31H43O2P |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
ditert-butyl-[2,5-dimethoxy-3,4-dimethyl-6-(2-propan-2-ylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H43O2P/c1-19(2)23-18-17-22-15-13-14-16-24(22)25(23)26-27(32-11)20(3)21(4)28(33-12)29(26)34(30(5,6)7)31(8,9)10/h13-19H,1-12H3 |
InChIキー |
UYUNHKIKCVWKRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1OC)C2=C(C=CC3=CC=CC=C32)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



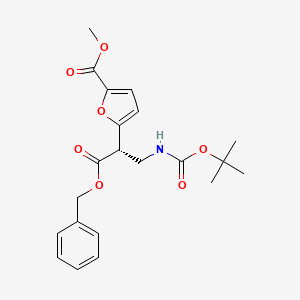
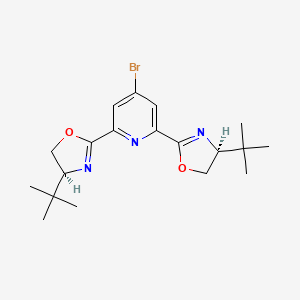
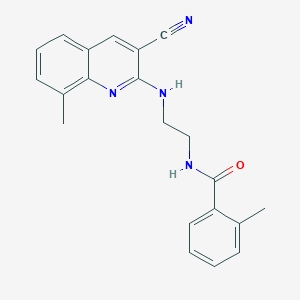

![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)

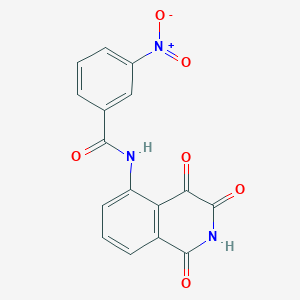


![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)

![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)

